molecular formula C36H34N8O8 B12397635 1-(4-(2-(2-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)benzyl)-N-hydroxy-1H-indole-6-carboxamide

1-(4-(2-(2-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)benzyl)-N-hydroxy-1H-indole-6-carboxamide

Cat. No.: B12397635
M. Wt: 706.7 g/mol
InChI Key: OCXICBCMNKOWFI-UHFFFAOYSA-N
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Description

SZUH280 is a potent and selective proteolysis targeting chimera (PROTAC) histone deacetylase 8 (HDAC8) degrader. It has shown significant potential in inducing apoptosis in cancer cells and impeding DNA damage repair, thereby enhancing cellular radiosensitization .

Preparation Methods

The synthetic routes and reaction conditions for SZUH280 involve the use of specific ligands and E3 ubiquitin ligase. The compound is synthesized through a series of chemical reactions that link a ligand of the protein of interest (HDAC8) with a ligand of an E3 ubiquitin ligase . Industrial production methods are not explicitly detailed in the available literature, but the compound is typically prepared in research laboratories for scientific studies.

Comparison with Similar Compounds

SZUH280 is unique in its selective degradation of HDAC8. Similar compounds include other PROTACs targeting different histone deacetylases or proteins of interest. Some of these compounds are:

SZUH280 stands out due to its specific targeting of HDAC8 and its potent effects in inducing apoptosis and radiosensitization in cancer cells .

Properties

Molecular Formula

C36H34N8O8

Molecular Weight

706.7 g/mol

IUPAC Name

1-[[4-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]phenyl]methyl]-N-hydroxyindole-6-carboxamide

InChI

InChI=1S/C36H34N8O8/c45-31-11-10-29(34(47)38-31)44-35(48)27-2-1-3-28(32(27)36(44)49)37-19-25-21-43(41-39-25)14-15-51-16-17-52-26-8-4-22(5-9-26)20-42-13-12-23-6-7-24(18-30(23)42)33(46)40-50/h1-9,12-13,18,21,29,37,50H,10-11,14-17,19-20H2,(H,40,46)(H,38,45,47)

InChI Key

OCXICBCMNKOWFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOC5=CC=C(C=C5)CN6C=CC7=C6C=C(C=C7)C(=O)NO

Origin of Product

United States

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